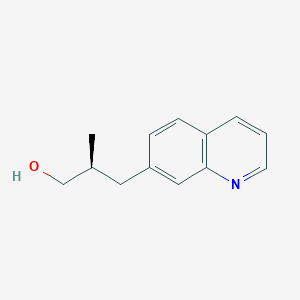![molecular formula C16H19N3O5S B2783822 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396761-54-8](/img/structure/B2783822.png)
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with notable characteristics making it valuable for various scientific applications. This compound includes both a sulfonamide group and a dioxine ring, contributing to its unique reactivity and functionality in numerous reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide usually involves a multistep process:
Preparation of Intermediates: Initial steps might include the synthesis of 4,5-dimethyl-6-oxopyrimidine, which can be done through the cyclization of appropriate precursors.
Formation of the Core Structure: The next steps include the attachment of the pyrimidinyl group to an ethyl chain and its subsequent connection to the benzo[d][1,4]dioxine nucleus.
Sulfonamide Introduction:
Industrial Production Methods
In an industrial context, production might be optimized to large-scale methods, often involving continuous flow processes to ensure higher yields and lower production costs. Catalysis, process optimization, and the use of green chemistry principles could be utilized to enhance the efficiency and environmental friendliness of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, primarily:
Oxidation: Under oxidative conditions, this compound can form sulfonic acid derivatives.
Reduction: The compound can be reduced to amines or other simpler structures.
Substitution: The sulfonamide group can be a good leaving group, allowing for nucleophilic substitutions.
Cyclization: Potential for cyclization under specific conditions to form additional ring structures.
Common Reagents and Conditions
Oxidation: Use of strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Common nucleophiles like alkyl halides or organometallic reagents in appropriate solvents.
Cyclization: Conditions such as elevated temperatures or the presence of catalysts to induce ring closure.
Major Products
Oxidation Products: Sulfonic acids, potential for formation of sulfones.
Reduction Products: Amines, potentially reduced heterocyclic compounds.
Substitution Products: Varied based on the nucleophile used, leading to new functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In the field of chemistry, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is valuable as a building block for complex organic synthesis due to its diverse reactivity.
Biology
Its sulfonamide moiety renders it significant for studies into enzyme inhibition, particularly those enzymes related to bacterial growth and resistance.
Medicine
The compound holds promise in medicinal chemistry, potentially serving as a lead compound in the development of new pharmaceutical agents targeting infections or metabolic disorders.
Industry
In industry, its properties make it useful for the synthesis of polymers and materials science applications, where its ability to undergo multiple types of reactions can be harnessed.
Mécanisme D'action
The effects of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide are primarily due to its ability to interact with enzymes and proteins. The sulfonamide group can bind to active sites of enzymes, inhibiting their function. This is particularly relevant in antibacterial strategies where sulfonamides disrupt bacterial folate synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-benzenesulfonamide: Lacks the dioxine ring, leading to different reactivity and potentially different biological activity.
N-(2-ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: Missing the pyrimidinyl group, affecting its potential interactions and applications.
Uniqueness
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to the presence of multiple reactive centers (sulfonamide, pyrimidinyl, and dioxine groups), providing a versatile template for further chemical modifications and a wide array of scientific applications.
Propriétés
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-11-12(2)17-10-19(16(11)20)6-5-18-25(21,22)13-3-4-14-15(9-13)24-8-7-23-14/h3-4,9-10,18H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGFTKSHFIBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
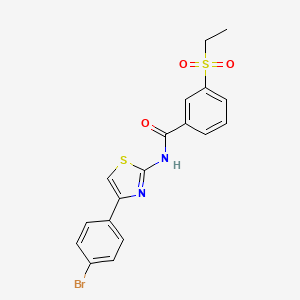
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2783744.png)
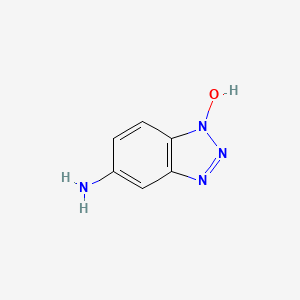
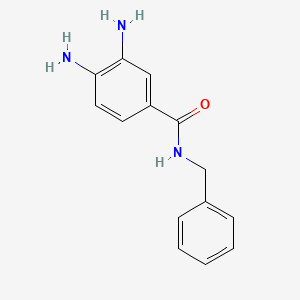
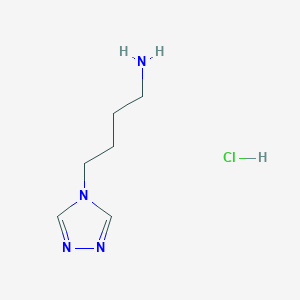

![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)
![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)
![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2783762.png)
